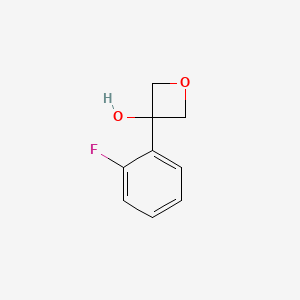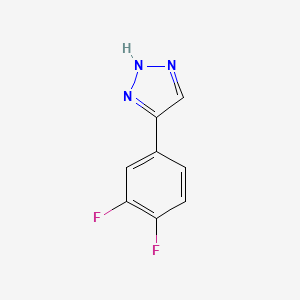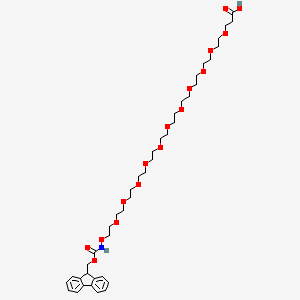
2-Cyclopropyl-1,4-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with two fluorine atoms at the 1 and 4 positions and a cyclopropyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,4-difluorobenzene typically involves the introduction of fluorine atoms and a cyclopropyl group onto a benzene ring. One common method involves the reaction of 2-cyclopropylphenol with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the reaction and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-1,4-difluorobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace one of the hydrogen atoms on the ring.
Nucleophilic Aromatic Substitution (NAS): The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
EAS: Products include brominated or nitrated derivatives of this compound.
NAS: Products include substituted derivatives where fluorine atoms are replaced by nucleophiles.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-1,4-difluorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-1,4-difluorobenzene involves its interaction with molecular targets through its aromatic ring and substituents. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the cyclopropyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s binding affinity and specificity towards various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Difluorobenzene: Lacks the cyclopropyl group, making it less sterically hindered.
2-Cyclopropylbenzene: Lacks the fluorine atoms, resulting in different electronic properties.
1,2,4-Trifluorobenzene: Contains an additional fluorine atom, altering its reactivity and interactions.
Uniqueness
2-Cyclopropyl-1,4-difluorobenzene is unique due to the combination of the cyclopropyl group and fluorine atoms, which impart distinct steric and electronic characteristics
Propiedades
Fórmula molecular |
C9H8F2 |
|---|---|
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
2-cyclopropyl-1,4-difluorobenzene |
InChI |
InChI=1S/C9H8F2/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2 |
Clave InChI |
YSRJBLJLPYILGI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)

![cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13713003.png)
![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)

![Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)](/img/structure/B13713026.png)

